N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
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Overview
Description
N’-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound that features a combination of aromatic, furan, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:
Formation of the furan derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro and chloro groups: Nitration and chlorination reactions are carried out on the aromatic ring using reagents such as nitric acid and chlorine gas.
Condensation reaction: The furan derivative is then reacted with an aldehyde or ketone to form the desired hydrazone linkage under mild acidic conditions.
Final coupling: The hydrazone is coupled with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydrazide functional groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Interaction: The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription, which is useful in anti-cancer applications.
Reactive Oxygen Species (ROS) Modulation: It can modulate the levels of ROS in cells, affecting cellular signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- N’-{(E)-[5-(2-chloro-5-nitrophenyl)thiophene-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
Uniqueness
N’-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, nitro group, and hydrazide linkage makes it particularly versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C28H32ClN3O5 |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C28H32ClN3O5/c1-27(2,3)21-13-17(14-22(26(21)34)28(4,5)6)7-12-25(33)31-30-16-19-9-11-24(37-19)20-15-18(32(35)36)8-10-23(20)29/h8-11,13-16,34H,7,12H2,1-6H3,(H,31,33)/b30-16+ |
InChI Key |
SDWRDSKGEVVIJC-OKCVXOCRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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